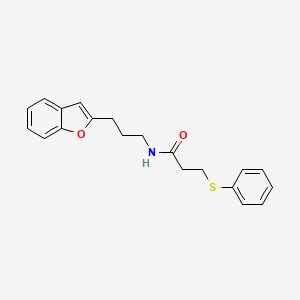
N-(3-(benzofuran-2-yl)propyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(benzofuran-2-yl)propyl)-3-(phenylthio)propanamide, also known as BPPT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPPT belongs to the class of compounds known as phenylthioamides and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- N-(3-(benzofuran-2-yl)propyl)-3-(phenylthio)propanamide and related compounds are used in organic synthesis, particularly in the direct transformation of N,N-dimethylformamide to -CN, a process that facilitates the cyanation of heteroarenes via C-H functionalization. This methodology offers an alternative approach for preparing aryl nitriles, albeit currently limited to indoles and benzofurans (S. Ding, N. Jiao, 2011).
Pharmacological Research
- In pharmacological research, derivatives of benzofuran have shown significant biological activities. For instance, certain neolignans derived from benzofuran structures have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential in anticancer therapies (Xinhua Ma et al., 2017). Additionally, benzofuran derivatives have been investigated for their inhibition of P450 aromatase, highlighting their relevance in developing therapeutic agents for diseases modulated by estrogen levels (M. R. Saberi et al., 2005).
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c22-20(12-14-24-18-9-2-1-3-10-18)21-13-6-8-17-15-16-7-4-5-11-19(16)23-17/h1-5,7,9-11,15H,6,8,12-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCQIMCELONMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2956791.png)
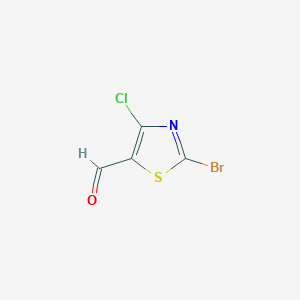
![N-[[2-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2956794.png)
![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)

![3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2956799.png)
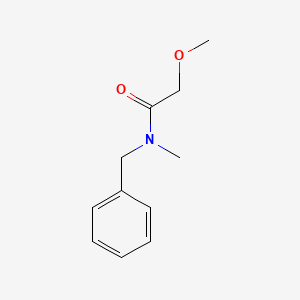
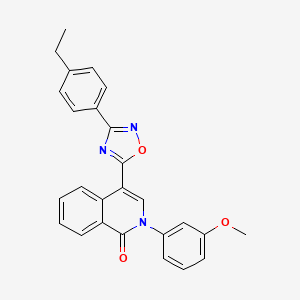
![[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2956805.png)
![1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2956806.png)
![5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole](/img/structure/B2956810.png)
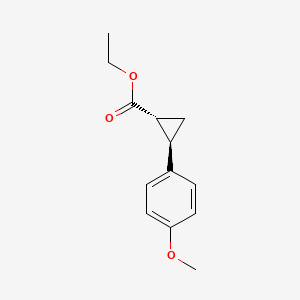

![2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2956813.png)